![molecular formula C31H30Br6N4O11 B1198176 Isofistularin-3 CAS No. 87099-50-1](/img/structure/B1198176.png)
Isofistularin-3
Overview
Description
Isofistularin-3 is a direct, DNA-competitive DNMT1 inhibitor . It is a natural, marine alkaloid belonging to the group of bromotyrosine-derivatives . It is a cytotoxic isoxazoline compound .
Synthesis Analysis
Isofistularin-3 is a natural compound derived from the marine sponge Aplysina aerophoba . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of Isofistularin-3 is complex, with a molecular weight of 1114.01 and a formula of C31H30Br6N4O11 . The exact structure is not detailed in the available resources.Physical And Chemical Properties Analysis
Isofistularin-3 has a molecular weight of 1114.01 and a formula of C31H30Br6N4O11 . The exact physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Cancer Therapy: DNA Methylation Inhibition
Isofistularin-3 has been characterized as a novel inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns that are often altered in cancer. By binding to the DNA interacting pocket of DNMT1, Isofistularin-3 reduces the enzyme’s activity, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest in cancer cells .
Enhancement of Chemotherapeutic Efficacy
Research indicates that Isofistularin-3 can sensitize cancer cells to tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL), enhancing the apoptotic response. This synergistic effect suggests that Isofistularin-3 could be used to improve the efficacy of existing chemotherapeutic agents .
Autophagy Induction
Isofistularin-3 induces autophagy, a cellular process involved in the degradation and recycling of cellular components. This action is evidenced by morphological changes typical of autophagy, such as the formation of autophagic vacuoles, and is validated by the conversion of LC3I to LC3II, a marker of autophagy .
Anti-Tumorigenic Activity
In vitro studies have shown that Isofistularin-3 exhibits anti-tumorigenic properties. It reduces the viability and colony formation of cancer cells, as well as inhibits in vivo tumor growth in lymphoma cell lines, without affecting the viability of non-cancerous cells .
Cytotoxicity Against Cancer Cells
Isofistularin-3 has demonstrated cytotoxic activity against HeLa cells, a line of human cervical cancer cells. The compound’s ability to reduce cell viability suggests its potential as a therapeutic agent for treating certain types of cancer .
Anti-Metastatic Potential
While Isofistularin-3’s influence on pro-metastatic cell properties is negligible, its role in the anti-metastatic activity of related compounds is under investigation. This could lead to the development of new strategies for preventing the spread of cancer .
Mechanism of Action
Isofistularin-3 (Iso-3), also known as Fistularin-3, is a brominated alkaloid derived from the marine sponge Aplysina aerophoba . This compound has been characterized for its potent anticancer properties, primarily through its role as a DNA methyltransferase (DNMT) inhibitor .
Target of Action
Iso-3 primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns in the DNA during replication, playing a crucial role in gene expression, cell differentiation, and tumorigenesis .
Mode of Action
Iso-3 acts as a direct, DNA-competitive DNMT1 inhibitor . Docking analysis has revealed that Iso-3 binds within the DNA binding site of DNMT1 . This interaction inhibits the activity of DNMT1, leading to decreased DNA methylation .
Biochemical Pathways
The inhibition of DNMT1 by Iso-3 affects several biochemical pathways. One significant effect is the demethylation of CpG sites within the essential Sp1 regulatory region of the aryl hydrocarbon receptor (AHR) gene promoter . This leads to increased expression of the AHR tumor suppressor gene .
Result of Action
Iso-3’s inhibition of DNMT1 leads to a variety of cellular effects. It induces cell cycle arrest in the G0/G1 phase, reducing cell proliferation . This is accompanied by increased expression of cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc . Iso-3 also induces morphological changes typical of autophagy . Furthermore, it sensitizes cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL)-induced apoptosis .
Future Directions
properties
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURTULDFIIAPTC-CJQKJACMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br6N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-2-azaspiro(4.5)deca-2,6,8-triene-3-carboxamide, 7,9-dibromo-N-(3-(2,6-dibromo-4-(2-((((5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro(4.5)deca-2,6,8-trien-3-yl)carbonyl)amino)-1-hydroxyethyl)phenoxy)-2-hydroxypropyl)-10-hydroxy-8-methoxy-, (5S,10R)- | |
CAS RN |
87099-50-1 | |
Record name | Isofistularin-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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